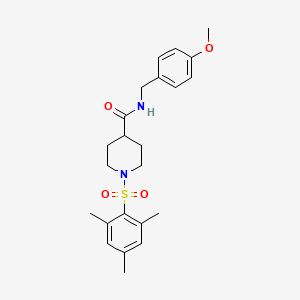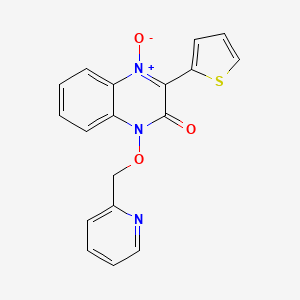
2-(2-bromo-4-chlorophenoxy)-N-(2-ethyl-6-methylphenyl)acetamide
Übersicht
Beschreibung
2-(2-bromo-4-chlorophenoxy)-N-(2-ethyl-6-methylphenyl)acetamide, also known as BCA, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. BCA is a synthetic compound that belongs to the family of acetamides. It is a white crystalline powder that is soluble in organic solvents such as ethanol and dimethyl sulfoxide.
Wirkmechanismus
The mechanism of action of 2-(2-bromo-4-chlorophenoxy)-N-(2-ethyl-6-methylphenyl)acetamide is not fully understood, but it is believed to act by inhibiting various signaling pathways that are involved in the development and progression of diseases. In cancer cells, this compound has been shown to inhibit the activity of the PI3K/Akt/mTOR signaling pathway, which is responsible for the growth and survival of cancer cells. In inflammation, this compound has been shown to inhibit the activity of the NF-κB signaling pathway, which is responsible for the production of pro-inflammatory cytokines. In neurodegenerative disorders, this compound has been shown to reduce oxidative stress and inflammation by activating the Nrf2/ARE signaling pathway.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects in different diseases. In cancer cells, this compound has been shown to induce apoptosis, inhibit cell proliferation, and reduce the expression of various oncogenes. In inflammation, this compound has been shown to reduce the production of pro-inflammatory cytokines and inhibit the infiltration of immune cells. In neurodegenerative disorders, this compound has been shown to reduce oxidative stress and inflammation, improve cognitive function, and prevent neuronal cell death.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using 2-(2-bromo-4-chlorophenoxy)-N-(2-ethyl-6-methylphenyl)acetamide in lab experiments is its high purity and stability, which ensures reproducibility of results. This compound is also relatively easy to synthesize and can be obtained in large quantities. However, one of the limitations of using this compound in lab experiments is its low solubility in water, which can limit its use in certain experiments. In addition, the mechanism of action of this compound is not fully understood, which can limit its use in certain studies.
Zukünftige Richtungen
There are several future directions for 2-(2-bromo-4-chlorophenoxy)-N-(2-ethyl-6-methylphenyl)acetamide research. One of the directions is to further investigate the mechanism of action of this compound in different diseases. This will help to identify new targets for drug development and improve the efficacy of this compound as a therapeutic agent. Another direction is to investigate the pharmacokinetics and pharmacodynamics of this compound in vivo, which will help to determine the optimal dosage and administration route for this compound. Furthermore, the potential use of this compound in combination with other drugs or therapies should also be explored to improve its therapeutic efficacy.
Wissenschaftliche Forschungsanwendungen
2-(2-bromo-4-chlorophenoxy)-N-(2-ethyl-6-methylphenyl)acetamide has been extensively studied for its potential therapeutic applications in various diseases such as cancer, inflammation, and neurodegenerative disorders. In cancer research, this compound has shown promising results as an anticancer agent by inhibiting the growth and proliferation of cancer cells. It has also been shown to induce apoptosis (programmed cell death) in cancer cells. In inflammation research, this compound has been shown to reduce the production of pro-inflammatory cytokines, which are responsible for the development of various inflammatory diseases. In neurodegenerative disorder research, this compound has been shown to have a neuroprotective effect by reducing oxidative stress and inflammation in the brain.
Eigenschaften
IUPAC Name |
2-(2-bromo-4-chlorophenoxy)-N-(2-ethyl-6-methylphenyl)acetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17BrClNO2/c1-3-12-6-4-5-11(2)17(12)20-16(21)10-22-15-8-7-13(19)9-14(15)18/h4-9H,3,10H2,1-2H3,(H,20,21) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YNMSHVIIALKXNC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=CC(=C1NC(=O)COC2=C(C=C(C=C2)Cl)Br)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17BrClNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![5-{[(2-benzyl-1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl)carbonyl]amino}isophthalic acid](/img/structure/B3617123.png)
![N-[4-(6-bromo-4-oxo-4H-3,1-benzoxazin-2-yl)phenyl]-2-furamide](/img/structure/B3617139.png)
![1-{[3-(4-methoxy-3-nitrophenyl)-1-phenyl-1H-pyrazol-4-yl]carbonyl}-1H-1,2,3-benzotriazole](/img/structure/B3617146.png)
![1-[(2-bromo-4-chlorophenoxy)acetyl]-4-piperidinecarboxamide](/img/structure/B3617155.png)



![N-benzyl-N-{[3-(4-fluorophenyl)-1-phenyl-1H-pyrazol-4-yl]methyl}-2-furamide](/img/structure/B3617219.png)
![9-{4-[(2,6-dichlorobenzyl)oxy]phenyl}-3,4,6,7,9,10-hexahydro-1,8(2H,5H)-acridinedione](/img/structure/B3617220.png)
![4-{[(2,5-dimethylphenoxy)acetyl]amino}-N-isobutylbenzamide](/img/structure/B3617227.png)
![4-methyl-N-({[(1-phenylcyclopentyl)methyl]amino}carbonothioyl)benzamide](/img/structure/B3617235.png)
![2-(4-methylphenyl)-N-[(1-phenylcyclopentyl)methyl]acetamide](/img/structure/B3617237.png)